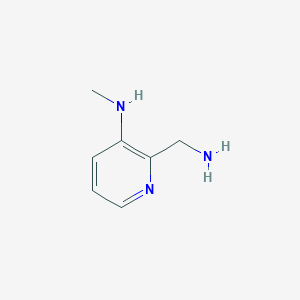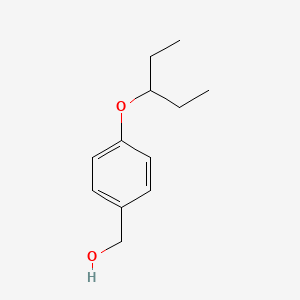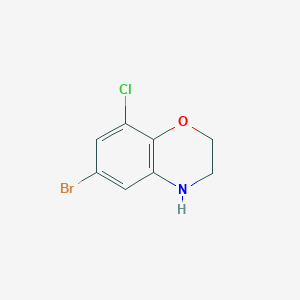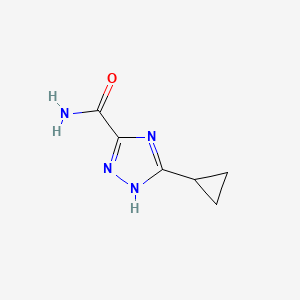
2-(aminomethyl)-N-methylpyridin-3-amine
概要
説明
科学的研究の応用
Chemical Synthesis and Catalysis
2-(aminomethyl)-N-methylpyridin-3-amine is involved in various chemical synthesis processes. For instance, its derivatives have been explored for their role in ring transformations during reactions with heterocyclic compounds. Such processes can lead to the formation of different compounds, including those with potential biological importance, through amination reactions and catalytic processes involving palladium (Hertog et al., 2010; Takács et al., 2007). This showcases its versatility in chemical synthesis and potential in creating valuable chemical intermediates.
Material Science and Corrosion Inhibition
In material science, derivatives of this compound have been investigated for their role in corrosion inhibition, particularly for protecting metals like mild steel in acidic conditions. The effectiveness of such compounds in corrosion protection illustrates their potential in industrial applications, where they can significantly contribute to the longevity and durability of metal components (Mert et al., 2014).
Structural Chemistry and Crystallography
The compound and its derivatives also play a significant role in structural chemistry, where they are utilized in the synthesis of complex molecular structures. This includes forming salts and complexes that have been characterized using X-ray crystallography, providing insights into molecular geometry, bonding, and intermolecular interactions. Such studies are fundamental in the development of new materials and understanding the structural basis of their properties (Babu et al., 2014).
Pharmaceutical and Biological Research
In the realm of pharmaceuticals and biology, derivatives of this compound are explored for their biological activities, including their roles in drug synthesis and as intermediates in the development of therapeutic agents. Their involvement in various biochemical processes and potential therapeutic applications highlight the compound's significance in drug development and medicinal chemistry (Li et al., 2017).
作用機序
Target of Action
Similar compounds have been known to target bacterial membranes .
Mode of Action
It’s suggested that similar cationic polymers interact with bacterial membranes, leading to changes in their structure and function . This interaction can disrupt the bacterial cell membrane, leading to cell death.
Biochemical Pathways
It’s plausible that the compound could interfere with essential biochemical processes in bacteria, such as cell wall synthesis or energy metabolism, given its potential antimicrobial properties .
Result of Action
Based on its potential antimicrobial properties, it’s plausible that the compound could lead to bacterial cell death by disrupting cell membrane integrity .
Safety and Hazards
“2-(aminomethyl)-N-methylpyridin-3-amine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, and it may cause severe skin burns, eye damage, and respiratory irritation. It is harmful if swallowed or in contact with skin .
将来の方向性
While specific future directions for “2-(aminomethyl)-N-methylpyridin-3-amine” are not available, research on related compounds suggests potential areas of interest. For example, DJ HP bulk crystals have been constructed by interlayer cation engineering with different diammoniums, including 2-(aminomethyl)piperidinium (2AMP), showing diverse structures and optical and electronic properties . This suggests potential future directions in the design of optoelectronic devices .
生化学分析
Biochemical Properties
2-(aminomethyl)-N-methylpyridin-3-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with pyridoxal phosphate-dependent enzymes, which are involved in the decarboxylation of amino acids . The nature of these interactions often involves the formation of Schiff bases, which are crucial in various metabolic pathways. Additionally, this compound can act as a ligand for metal ions, forming stable complexes that can influence enzymatic activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways . These pathways are crucial for regulating gene expression and cellular metabolism. The compound can modulate the production of inflammatory mediators such as nitric oxide and prostaglandin E2, thereby affecting cellular responses to inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can inhibit or activate enzymes by forming non-covalent interactions, such as hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation of the target enzymes, thereby altering their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions but may degrade over extended periods . Long-term exposure to this compound can lead to changes in cellular metabolism and function, which are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes significant only above certain concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase and aldehyde dehydrogenase, which are crucial for its metabolism . These interactions can affect the levels of various metabolites and influence metabolic flux. The compound’s involvement in these pathways highlights its potential impact on overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported by monocarboxylate transporters and sodium-dependent multivitamin transporters . These transporters facilitate the compound’s movement across cell membranes and its accumulation in specific tissues. The distribution of this compound can influence its overall bioavailability and effectiveness .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications play a role in directing the compound to specific organelles. This localization can affect the compound’s interactions with other biomolecules and its overall impact on cellular function .
特性
IUPAC Name |
2-(aminomethyl)-N-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-9-6-3-2-4-10-7(6)5-8/h2-4,9H,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXOYTJNYDKVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=CC=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B1380237.png)

![5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine](/img/structure/B1380239.png)
![{Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine](/img/structure/B1380241.png)

![2-[6-(Benzyloxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1380244.png)
![6-[(Cyclopropylamino)methyl]pyridin-3-ol](/img/structure/B1380246.png)





amine](/img/structure/B1380258.png)

